6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid
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Overview
Description
6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The imidazopyridine scaffold is a fused ring system that combines an imidazole ring with a pyridine ring, which contributes to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid typically involves the use of 2,3-diaminopyridine as a starting material. The synthetic route generally includes the following steps :
Nucleophilic Substitution: The halogen in the pyridine ring is substituted by a nucleophile, activated by the nitro group.
Cyclization: The intermediate undergoes intramolecular cyclization to form the imidazopyridine core.
Functionalization: The nitro group is introduced, and the carboxylic acid functionality is added through various chemical reactions.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid undergoes several types of chemical reactions, including :
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions include amino derivatives and substituted imidazopyridines .
Scientific Research Applications
6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid has a wide range of scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and antiviral properties.
Medicine: It has potential therapeutic applications, such as in the development of anti-inflammatory and anticancer drugs.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid involves its interaction with specific molecular targets and pathways . For example, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound may also modulate cellular pathways, such as the NF-kappaB pathway, which is involved in inflammation and immune responses .
Comparison with Similar Compounds
6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid can be compared with other imidazopyridine derivatives, such as imidazo[4,5-c]pyridine and imidazo[1,2-a]pyridine . These compounds share a similar fused ring structure but differ in their substitution patterns and biological activities.
Similar Compounds
- Imidazo[4,5-c]pyridine
- Imidazo[1,2-a]pyridine
- Imidazo[1,5-a]pyridine
Properties
Molecular Formula |
C7H4N4O4 |
---|---|
Molecular Weight |
208.13 g/mol |
IUPAC Name |
6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4N4O4/c12-7(13)6-9-4-1-3(11(14)15)2-8-5(4)10-6/h1-2H,(H,12,13)(H,8,9,10) |
InChI Key |
WNPVNUGFQDUBBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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